molecular formula C14H17N3OS B11844937 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide CAS No. 117840-40-1

N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide

Cat. No.: B11844937
CAS No.: 117840-40-1
M. Wt: 275.37 g/mol
InChI Key: UYBRBIFHDFCTHH-UHFFFAOYSA-N
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Description

N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide is a synthetic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom within the spirocyclic structure.

    Reduction: This can affect the nitrogen atoms in the diazaspiro ring.

    Substitution: This reaction can occur at the benzamide moiety or within the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, it likely inhibits proton pumps or other enzymes involved in gastric acid secretion . The spirocyclic structure allows for a stable interaction with these targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to act as an anti-ulcer agent with minimal side effects compared to other compounds makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

117840-40-1

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide

InChI

InChI=1S/C14H17N3OS/c18-12(11-7-3-1-4-8-11)15-13-16-14(17-19-13)9-5-2-6-10-14/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,15,16,18)

InChI Key

UYBRBIFHDFCTHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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